cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid
Description
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a 5-oxa-8-azaspiro[3.5]nonane core. This compound’s spiro architecture imparts conformational rigidity, influencing its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-4-5-18-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
SNQOPXQCPPPDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nucleophile used .
Scientific Research Applications
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key Compounds for Comparison:
(5S,8R)-7-(tert-Butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid (Compound 16) Structure: Spiro[4.4]nonane core with two ketone groups (2,6-dioxo) and a Boc-protected amine . Functional Groups: Carboxylic acid (C2), Boc (C7), and dual ketones (C2, C6). Key Data:
- Melting point: 109–112°C (precursor); 190–191°C (lycoperdic acid derivative).
- Optical rotation: [α]D = +68° (precursor); enantiomers (−)-4 ([α]D = −7.3°) and (+)-4 ([α]D = +18.5°) after deprotection .
tert-Butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Structure: Spiro[3.5]nonane core with hydroxymethyl (C2) instead of carboxylic acid . Functional Groups: Hydroxymethyl (C2), Boc (C8).
Cefprozil Derivatives (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
- Structure : Bicyclic β-lactam with sulfur (thia) and heterocyclic substituents (e.g., tetrazole) .
- Functional Groups : Carboxylic acid (C2), thiadiazole, and tetrazole moieties.
- Implications : Enhanced antibacterial activity due to β-lactam ring and substituent interactions with bacterial targets.
Structural Comparison Table:
Stereochemical and Conformational Analysis
- Optical Activity : Compound 16’s enantiomers (−)-4 and (+)-4 exhibit distinct rotations ([α]D = −7.3° vs. +18.5°), highlighting stereochemical impacts on physical properties . Methods like Flack’s x parameter () may resolve such enantiomers in crystallographic studies .
- Ring Puckering: The spiro[3.5]nonane core likely adopts a puckered conformation, as defined by Cremer-Pople coordinates (). Smaller spiro rings (e.g., [3.5] vs. [4.4]) exhibit greater strain, influencing reactivity and stability .
Biological Activity
cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. With the molecular formula and a molecular weight of 271.31 g/mol, this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis and organic reactions to protect amines. This article explores the biological activity of this compound, including its interactions with biological targets and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for understanding its biological activity. The compound features a spirocyclic framework with a five-membered oxa ring and an azaspiro moiety, which are integral to its chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 2725791-29-5 |
| LogP | 0.93 |
| Polar Surface Area (Å) | 76 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have indicated that this compound may exhibit binding affinity towards specific protein targets, which can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Potential Therapeutic Applications
The unique structural features of this compound suggest potential applications in medicinal chemistry. Preliminary studies indicate that compounds with similar structures can exhibit anti-cancer properties, particularly against prostate cancer cell lines (PC-3) . The mechanism behind this activity may involve the modulation of signaling pathways critical for cell proliferation and survival.
Case Studies
- Anti-Cancer Activity : A study investigating compounds with spirocyclic structures found that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including PC-3 cells. The study suggested that these compounds could induce apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : Another research focused on enzyme inhibition demonstrated that compounds featuring the azaspiro moiety could effectively inhibit certain proteases, which are crucial in various biological processes including inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
